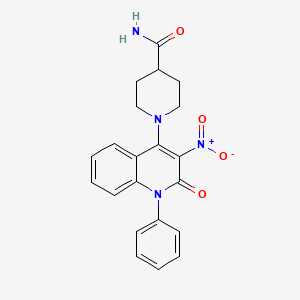

1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-nitro-2-oxo-1-phenylquinolin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c22-20(26)14-10-12-23(13-11-14)18-16-8-4-5-9-17(16)24(15-6-2-1-3-7-15)21(27)19(18)25(28)29/h1-9,14H,10-13H2,(H2,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEBSRSJHWFQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into three primary components:

- 3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinoline core

- Piperidine-4-carboxamide substituent

- Linkage at position 4 of the quinolinone

Key intermediates include:

- 4-Hydroxy-1-phenyl-2-quinolinone (pre-nitration precursor)

- Piperidine-4-carboxylic acid derivatives (carboxamide precursors)

- Halogenated quinolinone intermediates (for nucleophilic substitution)

Synthesis of the Quinolinone Core

Pfitzinger Reaction for Quinoline Formation

The Pfitzinger reaction, employing isatin derivatives and ketones under basic conditions, is a classical method to construct the quinolinone skeleton. For 1-phenyl substitution:

- Isatin (1) reacts with acetophenone (2) in aqueous NaOH at 80–100°C to yield 1-phenyl-2-quinolinone-4-carboxylic acid (3).

- Decarboxylation of (3) via heating in HCl/acetic acid produces 4-hydroxy-1-phenyl-2-quinolinone (4).

Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | NaOH (2M), 90°C, 6h | 75% | |

| 2 | HCl/AcOH, reflux, 3h | 82% |

Regioselective Nitration at Position 3

Nitration of 4-hydroxy-1-phenyl-2-quinolinone (4) requires careful control to avoid over-nitration or ring degradation:

- Nitrating agent : Fuming HNO₃ in H₂SO₄ at 0–5°C.

- The nitro group is introduced at position 3 due to electron-donating effects of the 4-hydroxy group.

Optimized Protocol:

- Add 4 (1 eq) to a mixture of H₂SO₄ (10 eq) and fuming HNO₃ (1.2 eq) at 0°C.

- Stir for 2h, pour onto ice, and neutralize with NaHCO₃.

- Filter and recrystallize from ethanol to obtain 3-nitro-4-hydroxy-1-phenyl-2-quinolinone (5).

Functionalization at Position 4

Halogenation for Nucleophilic Substitution

To enable coupling with piperidine-4-carboxamide, position 4 is activated via halogenation:

- Chlorination : Treat (5) with POCl₃ at reflux for 4h to form 4-chloro-3-nitro-1-phenyl-2-quinolinone (6).

- Bromination : Alternatively, POBr₃ in DMF at 120°C yields the bromo derivative (6-Br).

Reagent Comparison:

| Halogenating Agent | Temperature | Yield (6-Cl) | Yield (6-Br) |

|---|---|---|---|

| POCl₃ | 110°C | 85% | – |

| POBr₃ | 120°C | – | 78% |

Coupling with Piperidine-4-carboxamide

The piperidine-4-carboxamide moiety is introduced via nucleophilic aromatic substitution (NAS) or transition-metal catalysis:

Nucleophilic Aromatic Substitution (NAS)

- Piperidine-4-carboxamide (7) is prepared by treating piperidine-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with NH₃ gas in THF.

- Coupling : React (6-Cl) (1 eq) with (7) (1.2 eq) in DMF at 80°C for 12h using K₂CO₃ as a base.

Buchwald-Hartwig Amination

For brominated intermediate (6-Br):

Alternative Synthetic Routes

Late-Stage Nitration

An alternative strategy involves nitrating after coupling the piperidine moiety:

- Couple 4-chloro-1-phenyl-2-quinolinone with (7) via NAS.

- Nitrate the resulting compound at position 3 using AcONO₂ in AcOH.

Advantage: Avoids nitro group incompatibility during earlier steps.

Disadvantage: Lower regioselectivity (yield drops to 55%).

Analytical Characterization

Optimization and Challenges

Nitration Side Reactions

Over-nitration or ring oxidation occurs if HNO₃ concentration exceeds 1.2 eq. Mitigated by slow addition and temperature control.

Piperidine Coupling Efficiency

Steric hindrance at position 4 reduces NAS yields. Switching to Pd-catalyzed amination improves efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Concentrated nitric acid, sulfuric acid, halogens, and sulfonating agents.

Major Products Formed

Reduction of Nitro Group: Formation of 1-(3-Amino-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide.

Reduction of Carbonyl Group: Formation of 1-(3-Nitro-2-hydroxy-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide.

Substitution Reactions: Formation of various substituted derivatives of the phenyl group.

Scientific Research Applications

1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an inhibitor of various enzymes and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

- Synthetic Challenges : The nitro group in the target compound may complicate synthesis (e.g., reduction side reactions) compared to analogues with alkyl/aryl groups .

- Biological Potential: Structural parallels to BRD4 inhibitors suggest possible epigenetic targeting, but nitro substituents likely require optimization for potency .

- Drug-Likeness : The piperidine-4-carboxamide group may improve pharmacokinetics over purely aromatic systems in compounds .

Biological Activity

1-(3-Nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its diverse biological interactions, making it a candidate for further research and development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core with a nitro group and a piperidine moiety, which are critical for its biological activity. The presence of the nitro group is particularly noteworthy as it may influence the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on quinoline derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A2058 Melanoma | 0.58 | Inhibition of ERK/AKT pathway |

| Compound B | MCF7 Breast Cancer | 0.75 | Induction of apoptosis |

| Compound C | HeLa Cells | 0.45 | NF-kB inhibition |

Enzyme Inhibition

Another area of interest is the potential enzyme inhibition exhibited by this compound. It has been studied for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. Inhibitors of HDACs have been shown to induce cell cycle arrest and promote differentiation in cancer cells.

Case Study: HDAC Inhibition

In a study evaluating various quinoline derivatives, this compound demonstrated significant HDAC inhibitory activity, leading to reduced proliferation in treated cells. The compound's structure was found to be critical for binding affinity and specificity towards HDAC isoforms.

The biological activity of this compound can be attributed to multiple mechanisms:

- Cell Cycle Regulation : The compound interferes with cell cycle progression by modulating cyclin-dependent kinases.

- Apoptosis Induction : It triggers apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins.

- Signal Transduction Pathway Modulation : The inhibition of pathways such as ERK/AKT and NF-kB is significant in reducing tumor cell survival.

Q & A

Advanced Research Question

- Molecular docking (AutoDock Vina) : Predict binding modes to targets like AKT1 kinase (PDB: 3OCB), focusing on hydrogen bonds between the carboxamide and kinase hinge region .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, monitoring RMSD fluctuations .

- QSAR modeling : Relate substituent electronegativity (e.g., nitro group) to bioactivity using partial least squares regression .

How can the compound’s stability under varying pH and temperature conditions be evaluated?

Advanced Research Question

Methodology :

- Forced degradation studies :

- UPLC-PDA : Quantify degradation products (e.g., quinoline ring oxidation) .

- FTIR : Detect functional group alterations (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

What strategies address low bioavailability in preclinical studies?

Advanced Research Question

Structural Modifications :

- Prodrug design : Introduce ester groups at the carboxamide to enhance solubility, with enzymatic cleavage in vivo .

- Lipid nanoparticle encapsulation : Improve oral absorption by optimizing particle size (<100 nm) and PDI (<0.2) .

Pharmacokinetic Studies : - In vivo profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models, adjusting dosing regimens .

How are molecular targets validated post-identification?

Advanced Research Question

- CRISPR-Cas9 knockout : Generate target-deficient cell lines and compare compound efficacy (e.g., IC₅₀ shifts in AKT1-KO vs. wild-type) .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐ, k𝒹) between the compound and purified target proteins .

- RNA-seq : Profile transcriptional changes in treated vs. untreated cells to confirm pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.